Cas no 1029044-16-3 (Pexidartinib)
Pexidartinib es un inhibidor selectivo de la tirosina quinasa que actúa principalmente sobre el receptor CSF1R, así como sobre c-KIT y FLT3-ITD. Este compuesto está diseñado para el tratamiento de tumores asociados con la proliferación anormal de células que expresan estos receptores, como el tenosinovial gigantocelular (TGCT). Su mecanismo de acción se centra en bloquear la señalización de CSF1R, lo que reduce la supervivencia y proliferación de las células tumorales dependientes de esta vía. Pexidartinib destaca por su alta especificidad y perfil de seguridad mejorado en comparación con terapias no selectivas. Su administración oral facilita el cumplimiento terapéutico y ha demostrado eficacia en pacientes con TGCT avanzado o no operable.

Pexidartinib structure
Nombre del producto:Pexidartinib
Número CAS:1029044-16-3
MF:C20H15ClF3N5
Megavatios:417.814812898636
MDL:MFCD28900745
CID:2083623
PubChem ID:25151352
Pexidartinib Propiedades químicas y físicas
Nombre e identificación
-
- PLX339
- 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine
- PEXIDARTINIB (PLX3397)
- PLX3397
- PLX-3397
- Pexidartinib
- N-[5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-2-pyridinyl]-6-(trifluoromethyl)-3-pyridinemethanamine
- PLX3397 (Pexidartinib)
- 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)
- 3-Pyridinemethanamine,N-[5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-2-pyridinyl]-6-(trifluoromethyl)-
- 6783M2LV5X
- 5-[(5-Chloro-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-{[6-(Trifluoromethyl)pyridin-3-Yl]methyl}pyridin-2-Amine
- 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine
- Pexidartinib [INN]
- Turalio
- Pexidartinib [USAN]
- pexidart
- EX-A589
- PEXIDARTINIB [MI]
- NSC-800843
- CHEMBL3813873
- DB12978
- 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)-3-pyridyl]methyl]pyridin-2-amine
- DTXSID301026482
- 1029044-16-3
- JGWRKYUXBBNENE-UHFFFAOYSA-N
- 5-((5-CHLORO-1H-PYRROLO(2,3-B)PYRIDIN-3-YL)METHYL)-N-((6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)METHYL)PYRIDIN-2-AMINE
- NSC-789300
- DA-48267
- MFCD28900745
- NSC800843
- BRD-K54519451-001-02-9
- NCGC00480774-01
- 5-[[5-Chloropyrrolo[2,3-b]pyridin-3-yl]methyl]-2-[[[6-(trifluoromethyl)-3-pyridyl]methyl]amino]pyridine
- SY047897
- 3-Pyridinemethanamine, N-(5-((5-chloro-1H-pyrrolo(2,3-b)pyridin-3-yl)methyl)-2-pyridinyl)-6-(trifluoromethyl)-
- CCG-268862
- BDBM50177716
- SB19178
- AC-30300
- GTPL8710
- s7818
- NSC-793434
- AKOS026750359
- PEXIDARTINIB [WHO-DD]
- HMS3886D19
- 2(S)-Amino-3-(4-{2-amino-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-4-yl}-phenyl)-propionic acid hydrochloride
- BCP15183
- Q25100640
- SCHEMBL1267310
- NSC793434
- HY-16749
- J-690008
- CML-261
- EN300-20611078
- 5-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine
- NS00073377
- UNII-6783M2LV5X
- Pexidartinib [USAN:INN]
- NCGC00480774-06
- AS-74915
- Pexidartinib (USAN/INN)
- Pexidartinib(PLX3397)?
- NSC789300
- PLX 3397;PLX3397;PL-X3397
- pexidartinibum
- CHEBI:145373
- PLX 3397
- D11270
- FP76492
-
- MDL: MFCD28900745
- Renchi: 1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
- Clave inchi: JGWRKYUXBBNENE-UHFFFAOYSA-N
- Sonrisas: ClC1C([H])=NC2=C(C=1[H])C(=C([H])N2[H])C([H])([H])C1=C([H])N=C(C([H])=C1[H])N([H])C([H])([H])C1=C([H])N=C(C(F)(F)F)C([H])=C1[H]
Atributos calculados
- Calidad precisa: 417.096808g/mol
- Carga superficial: 0
- XLogP3: 4.5
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Cuenta de enlace giratorio: 5
- Masa isotópica única: 417.096808g/mol
- Masa isotópica única: 417.096808g/mol
- Superficie del Polo topológico: 66.5Ų
- Recuento de átomos pesados: 29
- Complejidad: 537
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Denso: 1.458±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Almost insoluble (0.031 g/l) (25 º C),
Pexidartinib Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Pexidartinib PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S80033-2mg |
Pexidartinib |
1029044-16-3 | 98% | 2mg |
¥300.00 | 2022-01-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S80033-50mg |
Pexidartinib |
1029044-16-3 | 98% | 50mg |
¥2000.00 | 2022-01-07 | |
eNovation Chemicals LLC | D501791-25mg |
5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine |
1029044-16-3 | 98% | 25mg |
$275 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P70800-50mg |
Pexidartinib |
1029044-16-3 | 50mg |
¥2556.0 | 2021-09-08 | ||
Biosynth | FP76492-0.1 g |
Pexidartinib |
1029044-16-3 | 0.1 g |
$241.40 | 2023-01-04 | ||
eNovation Chemicals LLC | D573001-250MG |
Pexidartinib |
1029044-16-3 | 97% | 250mg |
$515 | 2024-07-21 | |
ChemScence | CS-4256-200mg |
Pexidartinib |
1029044-16-3 | 99.64% | 200mg |
$260.0 | 2022-04-28 | |
eNovation Chemicals LLC | D573001-500MG |
Pexidartinib |
1029044-16-3 | 97% | 500mg |
$775 | 2024-07-21 | |
TRC | P293625-100mg |
Pexidartinib |
1029044-16-3 | 100mg |
$385.00 | 2023-05-17 | ||
MedChemExpress | HY-16749-500mg |
Pexidartinib |
1029044-16-3 | 99.17% | 500mg |
¥8350 | 2024-05-24 |
Pexidartinib Literatura relevante
-
Qiuhui Qian,Jie Song,Chen Chen,Qian Pu,Xingcheng Liu,Huili Wang Biomater. Sci. 2023 11 2678
-
Jeffrey D. St. Denis,Richard J. Hall,Christopher W. Murray,Tom D. Heightman,David C. Rees RSC Med. Chem. 2021 12 321
-
Tongyi Shang,Xinying Yu,Shisong Han,Bin Yang Biomater. Sci. 2020 8 5241
-
Jingjing Yao,Zhenhua Du,Zibo Li,Shuhui Zhang,Yukun Lin,Haiyun Li,Lin Zhou,Yuehua Wang,Guixi Yan,Xianchuang Wu,Yongjian Duan,Gangjun Du Food Funct. 2018 9 4611
-
Yuxun Ding,Jinjian Liu,Yumin Zhang,Xue Li,Hanlin Ou,Tangjian Cheng,Lin Ma,Yingli An,Jianfeng Liu,Fan Huang,Yang Liu,Linqi Shi Nanoscale Horiz. 2019 4 658
1029044-16-3 (Pexidartinib) Productos relacionados
- 241488-25-5(1,8-Naphthyridine,7-(4-phenyl-1-piperazinyl)-2,4-bis(trifluoromethyl)-)
- 241488-26-6(1,8-Naphthyridine,7-(4-morpholinyl)-2,4-bis(trifluoromethyl)-)
- 241488-32-4(N-Phenyl-5,7-bis(trifluoromethyl)1,8naphthyridin-2-amine)
- 241488-34-6(N-(4-Methoxyphenyl)-5,7-bis(trifluoromethyl)1,8naphthyridin-2-amine)
- 241488-36-8(5,7-Bis(trifluoromethyl)-N-3-(trifluoromethyl)phenyl1,8naphthyridin-2-amine)
- 241488-41-5(Ethanone,1-[4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]amino]phenyl]-)
- 127561-18-6(1-6-(Trifluoromethyl)pyridin-2-ylpiperazine)
- 241488-40-4(4-{5,7-Bis(trifluoromethyl)1,8naphthyridin-2-ylamino}benzenecarbonitrile)
- 320417-41-2(1,8-Naphthyridine,7-(1-methylhydrazinyl)-2,4-bis(trifluoromethyl)-)
- 241488-37-9(1,8-Naphthyridin-2-amine,N-(4-phenoxyphenyl)-5,7-bis(trifluoromethyl)-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1029044-16-3)Pexidartinib

Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):220.0/627.0
atkchemica
(CAS:1029044-16-3)Pexidartinib

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe